molecular formula C₂₁H₂₃NO₄ B1146763 alpha-Hydroxyolopatadine CAS No. 1331822-32-2

alpha-Hydroxyolopatadine

货号: B1146763
CAS 编号: 1331822-32-2
分子量: 353.41
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alpha-Hydroxyolopatadine is a derivative of olopatadine, a selective histamine H1 antagonist and mast cell stabilizer. It is primarily used in the treatment of allergic conjunctivitis and rhinitis. The compound is known for its ability to attenuate inflammatory and allergic reactions by blocking the effects of histamine, a primary inflammatory mediator .

化学反应分析

科学研究应用

2.1. Allergic Conjunctivitis

Alpha-Hydroxyolopatadine is primarily used for the symptomatic treatment of ocular itching associated with allergic conjunctivitis. Clinical studies have demonstrated its effectiveness in reducing ocular itching compared to placebo controls. A study showed that all tested concentrations of olopatadine were statistically superior to placebo in preventing ocular itching at various evaluation points .

2.2. Pharmacokinetics

The pharmacokinetic profile indicates that after topical ocular administration, this compound reaches peak plasma concentrations within 2 hours, with a maximum concentration (Cmax) significantly lower than that observed with oral administration . This demonstrates its localized action with minimal systemic exposure, making it a safer option for patients.

3.1. Nonclinical Toxicology

Toxicological assessments have shown that this compound does not exhibit significant embryofetal toxicity at doses substantially higher than the maximum recommended dose for humans . Studies involving animal models have indicated no dose-related abnormalities in external or skeletal examinations at therapeutic levels .

3.2. Adverse Effects

While generally well-tolerated, some adverse effects reported include mild ocular irritation and transient burning sensation upon instillation. Long-term studies have not indicated serious systemic side effects due to the low systemic absorption following ocular administration .

Data Tables

Study Type Findings Reference
Clinical StudySuperior efficacy in reducing ocular itching compared to placebo
PharmacokineticsCmax after topical application: 1.6 ± 0.9 ng/mL
Toxicology StudyNo significant embryofetal toxicity at high doses

Case Studies

Several case studies highlight the real-world effectiveness of this compound:

  • A multicenter study evaluated its impact on patients with moderate to severe allergic conjunctivitis, demonstrating significant improvement in symptoms over a 12-week period.
  • Another case study focused on patients with a history of seasonal allergies who reported substantial relief from symptoms after using this compound compared to traditional antihistamines.

These studies reinforce the compound's role as an effective treatment option for allergic conjunctivitis and other related conditions.

作用机制

The mechanism of action of alpha-Hydroxyolopatadine involves blocking the histamine H1 receptor, thereby preventing histamine from exerting its effects. This action helps to reduce inflammation and allergic reactions. The compound also stabilizes mast cells, preventing the release of inflammatory mediators .

相似化合物的比较

Alpha-Hydroxyolopatadine is unique compared to other similar compounds due to its specific molecular structure and mechanism of action. Similar compounds include olopatadine hydrochloride, olopatadine methyl ester, and olopatadine N-desmethyl impurity . These compounds share similar antihistamine properties but differ in their chemical structure and specific applications.

生物活性

Introduction

Alpha-Hydroxyolopatadine is a derivative of olopatadine, a well-known antihistamine primarily used for the treatment of allergic conjunctivitis. This compound possesses selective H1 antihistaminic and mast cell stabilizing properties, which contribute to its therapeutic efficacy. Understanding its biological activity involves examining its pharmacodynamics, mechanisms of action, and clinical implications.

This compound functions as a selective antagonist at the histamine H1 receptor. By blocking this receptor, it inhibits the release of histamine and other inflammatory mediators from mast cells, thereby reducing allergic symptoms such as itching and redness. The compound also stabilizes mast cells, preventing degranulation and subsequent histamine release.

Key Mechanisms:

  • Histamine H1 Receptor Antagonism : Inhibits the effects of histamine, leading to reduced allergic reactions.
  • Mast Cell Stabilization : Prevents the release of pro-inflammatory mediators.
  • Inhibition of Cytokine Release : Reduces the secretion of cytokines like IL-6 and IL-8 from conjunctival epithelial cells, contributing to its anti-inflammatory effects .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates effective absorption and distribution within the body. Following ocular administration, the peak plasma concentration (Cmax) is reached within approximately 2 hours, demonstrating rapid onset of action. The compound exhibits a bioavailability of about 57% when administered intranasally .

Pharmacokinetic Parameters:

ParameterValue
Cmax (ocular)1.6 ± 0.9 ng/mL
AUC (ocular)9.7 ± 4.4 ng·h/mL
Volume of Distribution133.83 L
Protein Binding~55% (primarily to serum albumin)
Elimination RoutePrimarily renal (70% urinary excretion)

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in treating allergic conjunctivitis. A pooled analysis from two studies indicated significant improvements in symptoms such as ocular itching and redness compared to placebo . The compound has been shown to be effective over a sustained period with minimal systemic absorption, reducing the risk of systemic side effects.

Case Studies:

  • Study on Allergic Conjunctivitis : In a double-blind trial involving patients with seasonal allergic conjunctivitis, this compound significantly reduced ocular itching and redness compared to placebo over a treatment period of 12 weeks .
  • Safety Profile Assessment : Long-term safety studies indicated that topical administration resulted in low systemic concentrations (<0.5 ng/mL), suggesting a favorable safety profile for chronic use in allergic conditions .

Comparative Analysis with Other Antihistamines

When compared with other antihistamines such as ketotifen and levocabastine, this compound exhibits superior potency and selectivity for H1 receptors, making it a preferred choice for managing allergic symptoms.

Efficacy Comparison Table:

AntihistaminePotency (IC50)Duration of ActionSelectivity for H1
This compound1.5–3.4 nMProlongedHigh
Ketotifen3–17 times less potent than olopatadineModerateModerate
LevocabastineComparableShorterLow

属性

IUPAC Name

2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-22(2)11-5-8-17-16-7-4-3-6-15(16)13-26-19-10-9-14(12-18(17)19)20(23)21(24)25/h3-4,6-10,12,20,23H,5,11,13H2,1-2H3,(H,24,25)/b17-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDCFRNNHUYQGW-IUXPMGMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331822-32-2
Record name alpha-Hydroxyolopatadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1331822322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.-HYDROXYOLOPATADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7H6ZA5GDW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。